N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-12-8-9-15(20)17-16(12)21-19(25-17)22(11-14-7-4-10-24-14)18(23)13-5-2-3-6-13/h8-9,13-14H,2-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDQBMMSDWDUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Attachment of the tetrahydrofuran-2-yl)methyl group: This step may involve nucleophilic substitution or addition reactions.
Formation of the cyclopentanecarboxamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of novel chemical reactions and pathways. Researchers utilize it to develop derivatives that can lead to improved synthetic methodologies or new materials.
Biology
The compound has garnered attention for its potential as a bioactive molecule. Studies suggest that it may exhibit:
Antimicrobial Properties:
Research indicates that similar benzothiazole derivatives possess significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds related to this structure have shown effectiveness against Mycobacterium smegmatis and Candida albicans .
Anticancer Activity:
A notable study evaluated the anticancer properties of benzothiazole derivatives against human cancer cell lines. Results demonstrated that these compounds inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways such as AKT and ERK.
Key Findings:
- Inhibition of cell proliferation in A431 and A549 cells.
- Induction of apoptosis at low concentrations (as low as 1 μM).
Medical Applications
In the medical field, the derivatives of this compound are being investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to treatments for various diseases including cancer and infectious diseases.
Case Study:
A derivative was tested for its ability to inhibit specific enzymes involved in cancer progression. The results indicated a promising reduction in tumor growth rates in preclinical models .
Industrial Applications
In industry, this compound can be utilized in developing new materials such as polymers or dyes due to its stability and reactivity. Its unique chemical properties allow for applications in creating innovative products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Implications
The compound’s structural uniqueness lies in its benzothiazole-carboxamide hybrid scaffold. Below is a comparative analysis with two key analogs:
Notes:
- Target vs. Methoxy Analog () : Replacing the 4-methyl group with methoxy increases oxygen content, likely enhancing solubility and metabolic stability. The methyl group may improve lipophilicity, favoring blood-brain barrier penetration .
- Target vs. Cyclopentyl Fentanyl () : Both share the cyclopentanecarboxamide group, but the benzothiazole-oxolane moiety in the target contrasts with the piperidine-aryl group in fentanyl analogs. This divergence suggests distinct biological targets—benzothiazoles are associated with antimicrobial or kinase-inhibitory activity, whereas fentanyl derivatives target opioid receptors .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The methyl substituent (target) likely confers higher logP than the methoxy analog, impacting membrane permeability.
- Solubility : The methoxy analog’s oxygen-rich structure () may improve aqueous solubility, whereas the target’s methyl group could reduce it.
- Metabolic Stability : Oxolane (tetrahydrofuran) methyl groups are prone to oxidative metabolism, whereas cyclopentane rings may slow degradation.
Methodological Considerations for Structural Analysis
Crystallographic tools like SHELX and WinGX () are critical for resolving molecular conformations of such compounds. For example, SHELXL’s refinement capabilities could elucidate how substituents like chlorine or methyl influence bond angles and packing efficiency, while ORTEP-3 () aids in visualizing steric effects between the benzothiazole and oxolane groups .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 269.79 g/mol. The presence of the oxolane ring and cyclopentanecarboxamide enhances its structural complexity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.79 g/mol |
| CAS Number | 1105188-40-6 |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing potential applications in pharmacology.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .
Anticancer Properties
Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been reported to target specific signaling pathways involved in tumor growth .
The mechanism by which this compound exerts its biological effects involves:
Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for bacterial survival or cancer cell proliferation. This inhibition can occur through competitive binding at the active site or allosteric modulation.
Signal Transduction Interference : By interacting with cellular receptors or signaling molecules, the compound may disrupt normal cellular communication pathways, leading to altered cell behavior.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives showed that modifications at the 7-position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the oxolane moiety in this compound is hypothesized to improve solubility and bioavailability .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that this compound could induce apoptosis and inhibit proliferation effectively. The mechanism involved activation of caspases and modulation of Bcl-xL/Bax ratios, leading to mitochondrial dysfunction and subsequent cell death .
Q & A
(Basic) What are the recommended synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide?
Methodological Answer:
The synthesis of structurally related benzothiazole-carboxamide derivatives often involves multi-step protocols. A plausible route includes:
Core Formation : Cyclopentanecarboxylic acid derivatives are functionalized via coupling reactions. For example, amide bond formation between cyclopentanecarbonyl chloride and substituted benzothiazole amines can be achieved using triethylamine as a base in anhydrous dichloromethane at 0–5°C .
Substituent Introduction : The oxolane (tetrahydrofuran) methyl group is introduced via reductive alkylation or nucleophilic substitution. A reported method for similar compounds uses NaBH(OAc)₃ as a reducing agent in acetonitrile under inert atmosphere .
Optimization : Yields are highly dependent on steric and electronic factors. For instance, adjusting reaction time (e.g., 12–24 hours) and temperature (room temperature vs. reflux) improves selectivity .
Table 1 : Example Synthesis Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | Et₃N, DCM, 0°C | 26% | |
| Alkylation | NaBH(OAc)₃, MeCN | 35% |
(Basic) Which purification techniques are effective for isolating this compound?
Methodological Answer:
Purification strategies depend on the compound’s polarity and stability:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc from 9:1 to 1:1) to resolve intermediates. Monitor fractions via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
- Recrystallization : Polar solvents like ethanol or acetonitrile are suitable for final crystallization. Slow evaporation at 4°C enhances crystal purity .
- HPLC : For analytical purity (>98%), reverse-phase C18 columns with acetonitrile/water (0.1% TFA) are recommended .
(Advanced) How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Discrepancies between experimental and theoretical data require systematic validation:
NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, the benzothiazole proton environment (δ 7.2–8.1 ppm) should correlate with adjacent carbons in HSQC .
Computational Validation : Optimize the molecular geometry using DFT (B3LYP/6-31G*) and simulate NMR chemical shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
Cross-Validation : Compare with XRD data (e.g., bond lengths/angles from single-crystal studies) to resolve ambiguities. For example, XRD can confirm the spatial orientation of the oxolane methyl group .
(Advanced) How to design a multi-step synthesis accounting for steric hindrance in the benzothiazole moiety?
Methodological Answer:
Steric hindrance in the 7-chloro-4-methylbenzothiazole group necessitates tailored strategies:
Protecting Groups : Temporarily protect reactive sites (e.g., NH in benzothiazole) with Boc groups to prevent undesired side reactions during alkylation .
Stepwise Coupling : Prioritize introducing smaller substituents (e.g., oxolane methyl) before bulkier groups. Use Pd-catalyzed cross-coupling for precise regioselectivity .
Kinetic Control : Conduct reactions at lower temperatures (e.g., –20°C) to favor less sterically crowded transition states. Monitor progress via LC-MS to identify bottlenecks .
(Advanced) What advanced techniques validate the compound’s 3D structure and conformation?
Methodological Answer:
X-ray Crystallography : Single-crystal XRD provides unambiguous confirmation of bond lengths, angles, and dihedral angles. For example, the cyclopentane ring’s chair conformation can be verified with an R factor <0.05 .
IR Spectroscopy : Compare experimental carbonyl stretches (1662 cm⁻¹ for amide C=O) with computed vibrational modes to assess hydrogen bonding .
Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., in DMSO) to predict conformational stability. RMSD values <1.0 Å over 50 ns indicate rigid structures .
(Basic) What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 423.1234) with <2 ppm error .
- ¹H/¹³C NMR : Assign benzothiazole (δC 155–160 ppm) and cyclopentane (δC 25–35 ppm) signals using DEPT-135 .
- IR : Identify amide I (1640–1680 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
(Advanced) How to troubleshoot low yields in the final coupling step?
Methodological Answer:
Low yields (<20%) often arise from:
Moisture Sensitivity : Use rigorously dried solvents and Schlenk techniques for moisture-sensitive reagents (e.g., isocyanides) .
Catalyst Optimization : Screen Pd catalysts (Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, BINAP) to enhance coupling efficiency .
Byproduct Formation : Employ scavengers (e.g., polymer-bound triphenylphosphine) to remove unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
